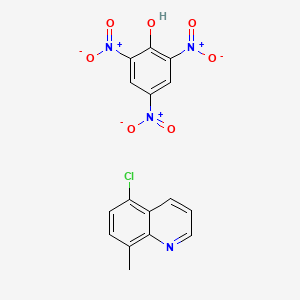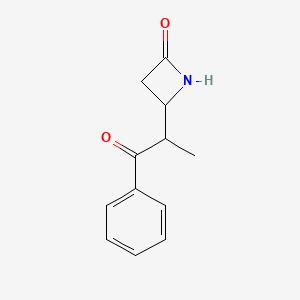![molecular formula C11H7N3O3 B14399230 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-89-1](/img/structure/B14399230.png)
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that combines the structural elements of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple nitrogen atoms and a furan ring endows it with distinctive physicochemical properties, making it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reactions: The initial step often involves the formation of the pyrazole ring through cyclization reactions of hydrazines with 1,3-dicarbonyl compounds.
Formation of Pyridazine Ring: The pyrazole intermediate is then subjected to further cyclization with appropriate reagents to form the pyridazine ring.
Introduction of Furan Ring: The furan ring is introduced through electrophilic substitution reactions, such as nitration, bromination, or acylation, where the substituent enters the 5-position of the furan ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it suitable for developing fluorescent probes and organic light-emitting devices.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid include:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share similar structural features and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are also structurally related and exhibit comparable pharmacological properties.
Furan Derivatives: Furan-containing compounds are known for their diverse biological activities and are often used in drug design.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity.
Eigenschaften
CAS-Nummer |
88561-89-1 |
|---|---|
Molekularformel |
C11H7N3O3 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)9-7-3-1-5-12-14(7)13-10(9)8-4-2-6-17-8/h1-6H,(H,15,16) |
InChI-Schlüssel |
YCEJLGPESMAPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NN2N=C1)C3=CC=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


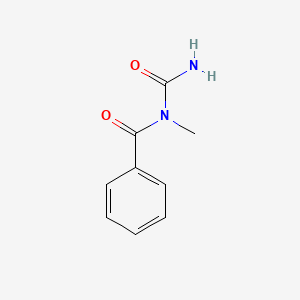
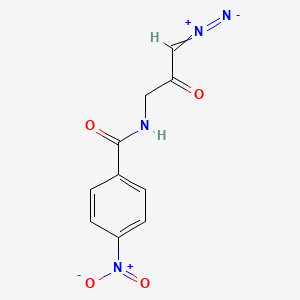
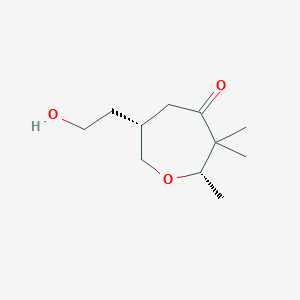
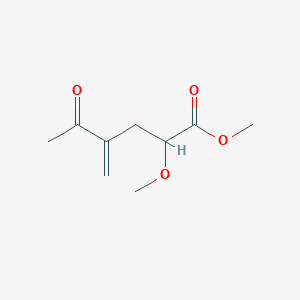
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
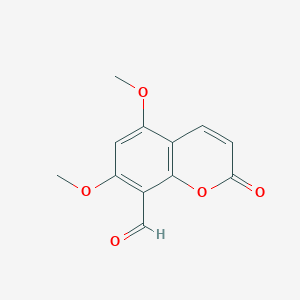
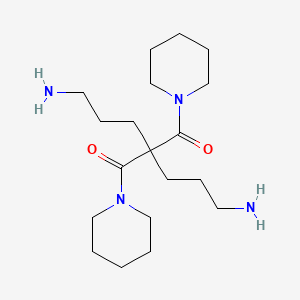
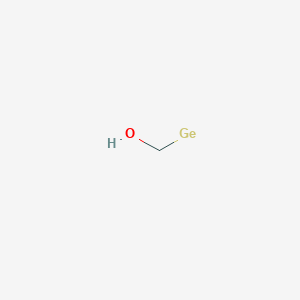
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
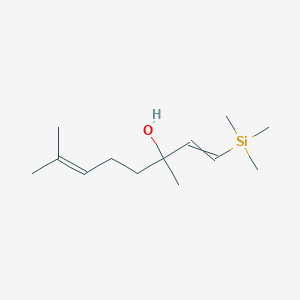
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
